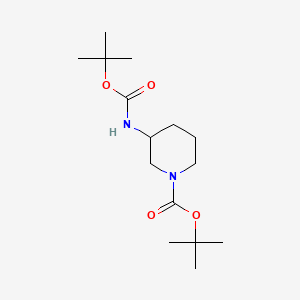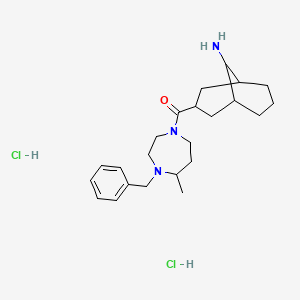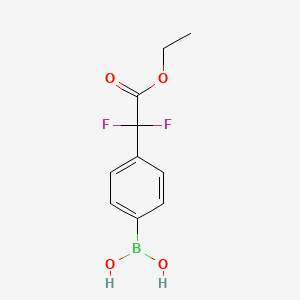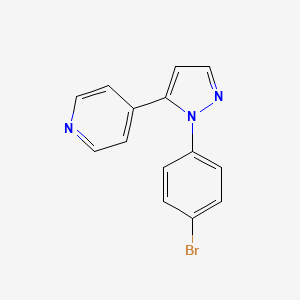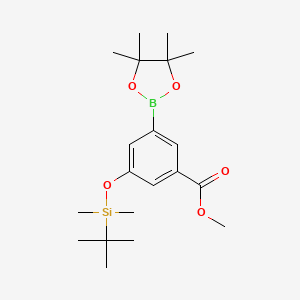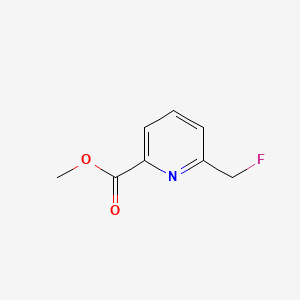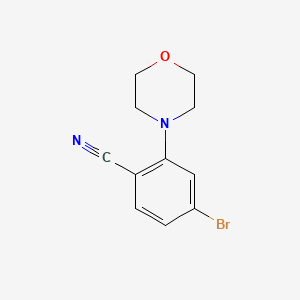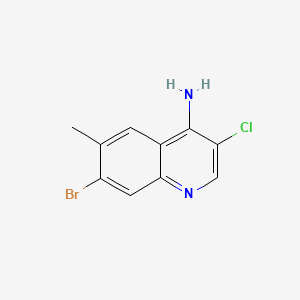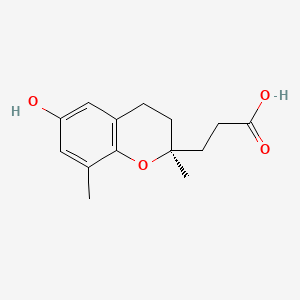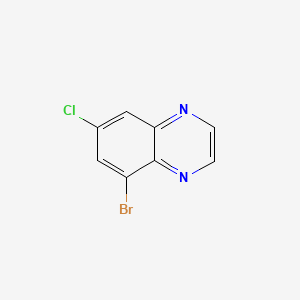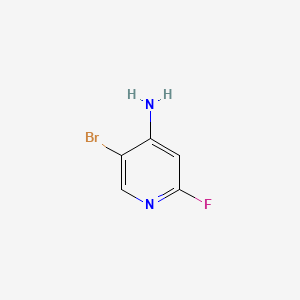
5-Bromo-2-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoropyridin-4-amine: is an organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Mode of Action
The exact mode of action of 5-Bromo-2-fluoropyridin-4-amine is not well-documented. As a halogenated pyridine derivative, it may participate in various chemical reactions to form more complex structures. These structures could potentially interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Fluorinated and brominated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting that they may play a role in modulating various biochemical pathways .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would likely influence its bioavailability .
Result of Action
As a building block in chemical synthesis, its effects would largely depend on the final compound it is incorporated into .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-fluoropyridin-4-amine are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromine and fluorine atoms in the compound could potentially form halogen bonds with amino acid residues in proteins, influencing their structure and function .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is possible that the compound could bind to biomolecules such as proteins or nucleic acids, leading to changes in their function. The bromine and fluorine atoms in the compound could potentially form halogen bonds with these biomolecules, altering their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine rings. For instance, starting with 2-fluoropyridine, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-fluoropyridin-4-amine can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Sodium Nitrite (NaNO2): Used in diazotization reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoropyridin-4-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it suitable for various industrial applications .
Comparison with Similar Compounds
- 5-Bromo-4-fluoropyridin-2-amine
- 2-Amino-5-bromoisonicotinonitrile
- 5-Bromo-3-chloropyridin-2-amine
Uniqueness: 5-Bromo-2-fluoropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine and fluorine atoms at distinct positions imparts unique chemical properties, making it more reactive and versatile in synthetic applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-fluoropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDRFJYUOZSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299848 |
Source


|
| Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232430-97-5 |
Source


|
| Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232430-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)
![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)
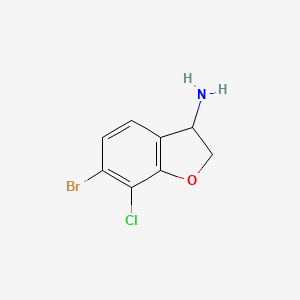
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)
